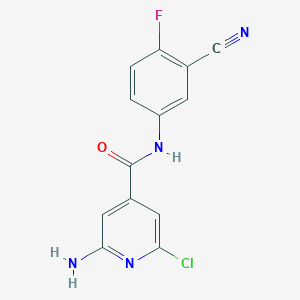
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications. This compound has shown promise in treating a variety of diseases, including cancer and autoimmune disorders. In
作用機序
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide works by inhibiting the activity of IRAK4, a protein that is involved in the activation of immune cells. By inhibiting this protein, this compound can prevent the activation of immune cells and reduce inflammation. This mechanism of action makes this compound a promising candidate for the treatment of a variety of diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune disease. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the advantages of 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. In addition, its specific mechanism of action makes it a promising candidate for the treatment of a variety of diseases.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, its specific mechanism of action may limit its effectiveness in some disease states.
将来の方向性
There are a number of potential future directions for research on 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide. One area of research is in the development of new and more effective inhibitors of IRAK4. Another area of research is in the identification of biomarkers that can be used to identify patients who are most likely to benefit from treatment with this compound. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans, and to explore its potential therapeutic applications in a variety of disease states.
合成法
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is a synthetic compound that is produced through a multistep process. The synthesis method involves the use of various reagents and catalysts to create the final product. One of the key steps in the synthesis process is the formation of the pyridine ring, which is achieved through a reaction between 2-chloro-6-nitropyridine and 4-cyanobenzeneboronic acid. The resulting intermediate is then reduced and treated with various other reagents to produce the final compound.
科学的研究の応用
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been the subject of numerous scientific studies, and its potential therapeutic applications are being explored in a variety of fields. One area of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting a specific protein called IRAK4. This protein is involved in the activation of immune cells, and its inhibition can help to prevent the growth and spread of cancer cells.
Another area of research is in the treatment of autoimmune disorders. This compound has been shown to be effective in reducing inflammation and preventing the activation of immune cells that contribute to autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4O/c14-11-4-7(5-12(17)19-11)13(20)18-9-1-2-10(15)8(3-9)6-16/h1-5H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLFSNZSXAVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC(=C2)Cl)N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

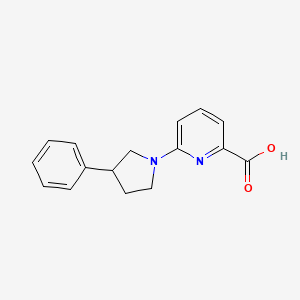
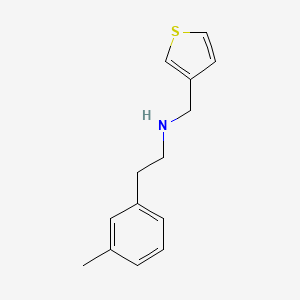
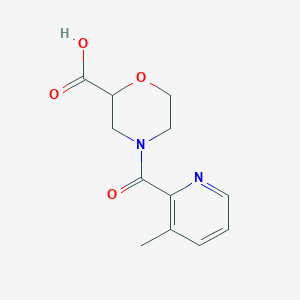
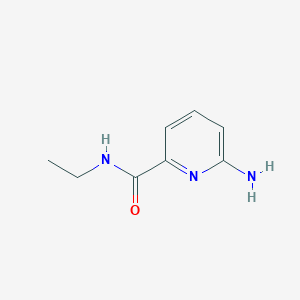
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)
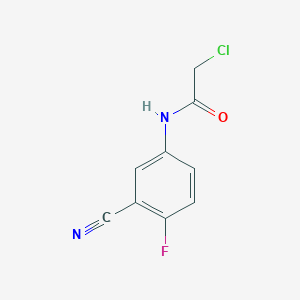
![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)

